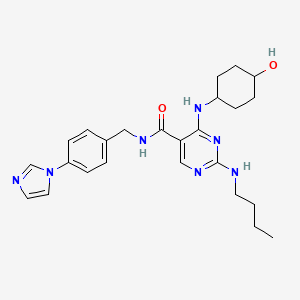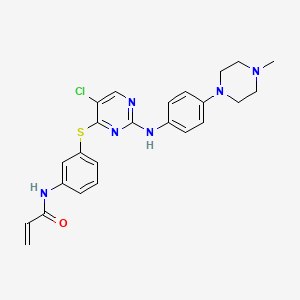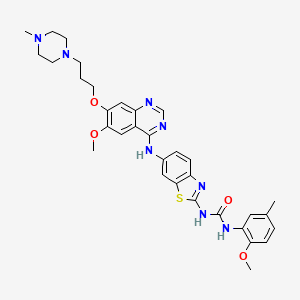
Carbazochrom-Natrium-Sulfonat
Übersicht
Beschreibung
Carbazochrome-Natriumsulfonat ist ein Hämostatikum, das die Blutgerinnung fördert, um Blutverlust aus offenen Wunden zu verhindern. Es ist ein Oxidationsprodukt von Adrenalin und verbessert den Tonus der Mikrozirkulation. Diese Verbindung wird zur Behandlung von Blutungen eingesetzt, insbesondere solcher, die durch Kapillarfragilität verursacht werden .
Wissenschaftliche Forschungsanwendungen
Carbazochrome-Natriumsulfonat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die Oxidations- und Reduktionsprozesse betreffen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Wechselwirkungen mit biologischen Molekülen.
Medizin: Wird hauptsächlich als Hämostatikum zur Blutstillung in chirurgischen und nicht-chirurgischen Situationen eingesetzt Es wurde auf sein Potenzial zur Behandlung von Erkrankungen wie der hereditären hämorrhagischen Teleangiektasie (HHT) und zur Reduzierung von Blutverlusten bei Operationen untersucht
Industrie: Wird bei der Herstellung von Arzneimitteln und anderen Medizinprodukten eingesetzt.
5. Wirkmechanismus
Carbazochrome-Natriumsulfonat übt seine hämostatischen Wirkungen aus, indem es die Thrombozytenaggregation fördert und einen Thrombozytenpfropfen bildet, um den Blutfluss aus offenen Wunden zu stoppen. Es interagiert mit α-Adrenozeptoren auf der Oberfläche von Thrombozyten und initiiert den PLC IP3/DAG-Weg, um die intrazelluläre Kalziumkonzentration zu erhöhen. Dies führt zur Aktivierung von PLA2 und der Synthese von Endoperoxiden wie Thromboxan A2, die die Thrombozytenaggregation und -adhäsion weiter fördern .
Ähnliche Verbindungen:
Adrenochrom: Die Stammverbindung, von der Carbazochrome-Natriumsulfonat abgeleitet ist.
Tranexamsäure: Ein weiteres Hämostatikum, das zur Reduzierung von Blutverlusten bei Operationen eingesetzt wird.
Troxerutin: Wird oft in Kombination mit Carbazochrome-Natriumsulfonat für verbesserte hämostatische Wirkungen eingesetzt.
Einzigartigkeit: Carbazochrome-Natriumsulfonat ist einzigartig aufgrund seines spezifischen Wirkmechanismus, der α-Adrenozeptoren beinhaltet, und seiner Fähigkeit, den Tonus der Mikrozirkulation zu verbessern. Im Gegensatz zu einigen anderen Hämostatika beeinflusst es den Blutdruck oder die Herzfrequenz nicht signifikant, was es zu einer sichereren Option für Patienten mit Herz-Kreislauf-Problemen macht .
Wirkmechanismus
Carbazochrome sodium sulfonate exerts its hemostatic effects by promoting platelet aggregation and forming a platelet plug to cease blood flow from open wounds. It interacts with α-adrenoreceptors on the surface of platelets, initiating the PLC IP3/DAG pathway to increase intracellular calcium concentration. This leads to the activation of PLA2 and the synthesis of endoperoxides like thromboxane A2, which further promote platelet aggregation and adhesion .
Similar Compounds:
Adrenochrome: The parent compound from which carbazochrome sodium sulfonate is derived.
Tranexamic Acid: Another hemostatic agent used to reduce blood loss in surgeries.
Troxerutin: Often used in combination with carbazochrome sodium sulfonate for enhanced hemostatic effects.
Uniqueness: Carbazochrome sodium sulfonate is unique due to its specific mechanism of action involving α-adrenoreceptors and its ability to enhance microcirculatory tone. Unlike some other hemostatic agents, it does not significantly affect blood pressure or heart rate, making it a safer option for patients with cardiovascular concerns .
Safety and Hazards
Carbazochrome sodium sulfonate is a moderate to severe irritant to the skin and eyes. If inhaled, it is advised to move to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . It is also advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Carbazochrome sodium sulfonate (CSS) is conventionally administered to prevent post-endoscopic submucosal dissection (ESD) bleeding in many institutions, but research on its preventive efficacy is lacking . Therefore, future research could focus on investigating the risk of post-ESD bleeding and the preventive efficacy of CSS administration .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Carbazochrome-Natriumsulfonat umfasst mehrere Schritte:
Auflösung und Reaktion des Rohmaterials: Gereinigtes Wasser, Carbazochrome, Natriumbisulfit und Ascorbinsäure werden in einen Reaktionstank gegeben. Die Mischung wird unter Rühren erhitzt, bis sich alle festen Stoffe gelöst haben.
Entfärbung und Trennung: Der Reaktionslösung wird ein Entfärbungsmittel zugesetzt, und die Mischung wird bei konstanter Temperatur gerührt. Nach der Entfärbung erfolgt eine Zentrifugalfiltration, und die Rückstände werden mit gereinigtem Wasser gewaschen.
Kristallisation: Der pH-Wert der Lösung wird mit einer alkalischen Substanz eingestellt, gefolgt von Gefrieren und Abkühlen, um Kristalle auszufällen.
Industrielle Produktionsverfahren: Die industrielle Produktion von Carbazochrome-Natriumsulfonat folgt ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess beinhaltet eine präzise Steuerung der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Konzentration der Reagenzien, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Arten von Reaktionen:
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung ihrer funktionellen Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Werden bei der anfänglichen Synthese aus Adrenalin verwendet.
Reduktionsmittel: Potenziell bei weiteren chemischen Modifikationen eingesetzt.
Alkalische Stoffe: Werden zur pH-Wert-Einstellung während der Kristallisation verwendet.
Hauptprodukte:
- Das Hauptprodukt ist Carbazochrome-Natriumsulfonat selbst, wobei potenzielle Derivate durch weitere chemische Modifikationen gebildet werden.
Eigenschaften
IUPAC Name |
sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022732, DTXSID40873058 | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51460-26-5, 942433-41-2 | |
| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAZOCHROME SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of carbazochrome sodium sulfonate?
A3: The molecular formula of CSS is C10H11N4NaO5S, and its molecular weight is 334.28 g/mol. [, ]
Q2: Is there spectroscopic data available for carbazochrome sodium sulfonate?
A4: Yes, several studies utilized ultraviolet-visible (UV-Vis) spectrophotometry to quantify CSS in pharmaceutical formulations. The maximum absorbance wavelength (λmax) for CSS is typically observed at 363 nm. [, ]
Q3: What is known about the stability of carbazochrome sodium sulfonate?
A5: CSS is known to be sensitive to light, heat, and pH changes. [] Studies have shown significant degradation of CSS in solutions with a pH outside the range of 4.5-6.5. [] This sensitivity necessitates careful formulation and storage conditions to maintain its stability and efficacy.
Q4: What are the common excipients used in carbazochrome sodium sulfonate formulations?
A6: Mannitol is frequently used as a bulking agent in lyophilized powder formulations of CSS. [, ] Other common excipients include lactose, poloxamer 188, glutathione, and disodium edetate. [] These excipients are carefully selected to improve solubility, stability, and prevent degradation.
Q5: Are there strategies to enhance the stability of carbazochrome sodium sulfonate formulations?
A8: Yes, adding antioxidants like thiourea or sodium formaldehyde sulfoxylate can improve CSS stability in lyophilized powder injections. [] Additionally, using appropriate packaging that protects from light and moisture can significantly contribute to maintaining long-term stability.
Q6: What analytical techniques are commonly employed to quantify carbazochrome sodium sulfonate?
A12: High-performance liquid chromatography (HPLC) is widely used to determine CSS content in pharmaceutical formulations and biological samples. Different detection methods, such as UV-Vis and mass spectrometry (MS), are employed depending on the required sensitivity and selectivity. [, , ]
Q7: How is the quality of carbazochrome sodium sulfonate ensured during manufacturing?
A13: Stringent quality control measures are crucial throughout the manufacturing process. This includes monitoring the purity of raw materials, optimizing manufacturing parameters (e.g., pH, temperature), and conducting rigorous testing of the final product to ensure it meets predefined quality standards. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)




